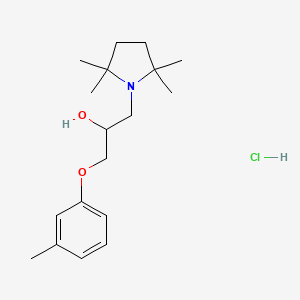
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride is a chemical compound with the molecular formula C18H30ClNO2. It is known for its unique structural properties, which include a pyrrolidine ring and a tolyloxy group. This compound is used in various scientific research applications due to its distinctive chemical characteristics .
Méthodes De Préparation
The synthesis of 1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride involves several steps. One common synthetic route includes the reaction of 2,2,5,5-tetramethylpyrrolidine with m-tolyl chloride under specific conditions to form the intermediate product. This intermediate is then reacted with ethanol to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((m-tolyloxy)methyl)-, hydrochloride can be compared with other similar compounds such as:
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((p-tolyloxy)methyl)-, hydrochloride: Similar structure but with a p-tolyloxy group instead of m-tolyloxy.
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((o-tolyloxy)methyl)-, hydrochloride: Similar structure but with an o-tolyloxy group instead of m-tolyloxy.
1-Pyrrolidineethanol, 2,2,5,5-tetramethyl-alpha-((phenoxy)methyl)-, hydrochloride: Similar structure but with a phenoxy group instead of m-tolyloxy.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
41456-85-3 |
|---|---|
Formule moléculaire |
C18H30ClNO2 |
Poids moléculaire |
327.9 g/mol |
Nom IUPAC |
1-(3-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-14-7-6-8-16(11-14)21-13-15(20)12-19-17(2,3)9-10-18(19,4)5;/h6-8,11,15,20H,9-10,12-13H2,1-5H3;1H |
Clé InChI |
URAGOCBTPWLNRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC(CN2C(CCC2(C)C)(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
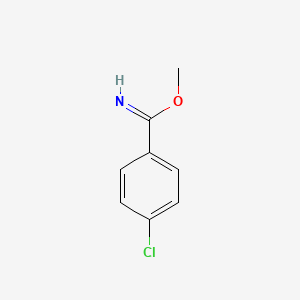
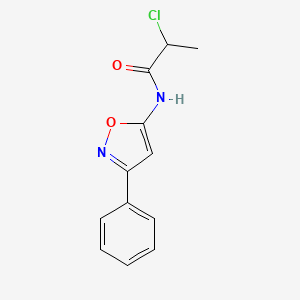
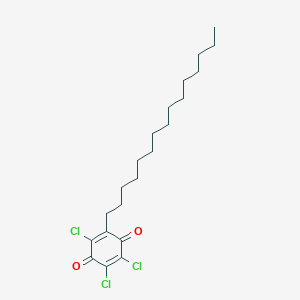
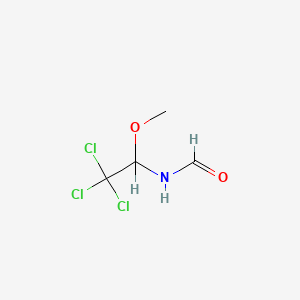
![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)
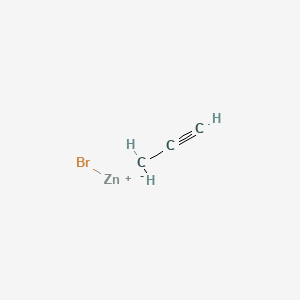

![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
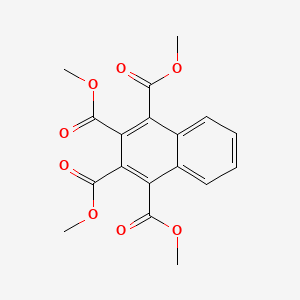
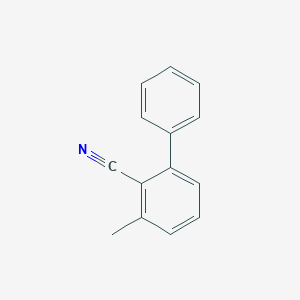
![3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14665332.png)
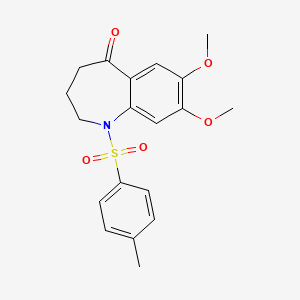
![4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14665341.png)
